2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide
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Overview
Description
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropropanoyl chloride with 5-methyl-4,5-dihydro-1,2-oxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of N-substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxazole ring and the chlorine atom can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)acetamide
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)butanamide
- 2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)pentanamide
Uniqueness
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the chlorine atom and the oxazole ring provides a unique combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C7H11ClN2O2 |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11ClN2O2/c1-4-3-6(10-12-4)9-7(11)5(2)8/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
MFZMMZGNQFVICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO1)NC(=O)C(C)Cl |
Origin of Product |
United States |
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